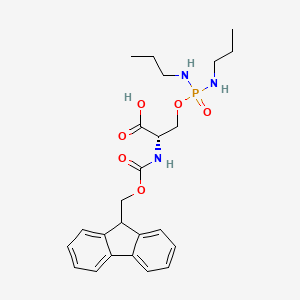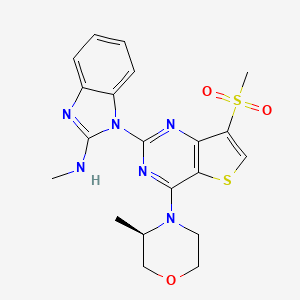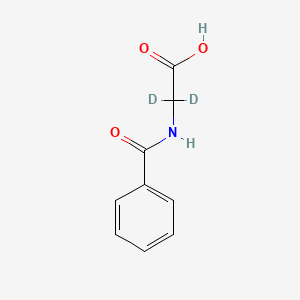
Hippuric acid-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hippuric acid-d2 is a deuterated form of hippuric acid, where two hydrogen atoms are replaced by deuterium. Hippuric acid itself is a carboxylic acid and organic compound found in urine, formed from the combination of benzoic acid and glycine. The deuterated form is often used in scientific research to study metabolic pathways and as an internal standard in mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hippuric acid-d2 involves the acylation of glycine-d2 with benzoyl chloride. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, followed by acidification to form the acid. The reaction conditions are as follows:
Reactants: Glycine-d2 and benzoyl chloride.
Base: Sodium hydroxide.
Solvent: Water or an organic solvent like dichloromethane.
Temperature: Room temperature to slightly elevated temperatures.
Acidification: Hydrochloric acid is used to acidify the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of glycine-d2 and benzoyl chloride.
Continuous Stirring: Ensuring thorough mixing of reactants.
Controlled Temperature: Maintaining optimal reaction temperatures.
Purification: Using techniques like crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Hippuric acid-d2 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form benzoic acid and glycine-d2.
Reduction: Reduction reactions are less common but can yield benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid and glycine-d2.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
科学的研究の応用
Hippuric acid-d2 has numerous applications in scientific research:
作用機序
Hippuric acid-d2 exerts its effects through its metabolic conversion in the body. The primary pathway involves the conjugation of benzoic acid with glycine-d2 to form this compound. This process occurs in the liver and kidneys and is facilitated by enzymes such as glycine N-acyltransferase . The compound is then excreted in the urine, making it a useful biomarker for studying metabolic processes .
類似化合物との比較
Similar Compounds
Hippuric Acid: The non-deuterated form, commonly found in urine.
Benzoic Acid: A precursor in the synthesis of hippuric acid.
Glycine: An amino acid involved in the formation of hippuric acid.
Uniqueness
Hippuric acid-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis .
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
181.18 g/mol |
IUPAC名 |
2-benzamido-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i6D2 |
InChIキー |
QIAFMBKCNZACKA-NCYHJHSESA-N |
異性体SMILES |
[2H]C([2H])(C(=O)O)NC(=O)C1=CC=CC=C1 |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


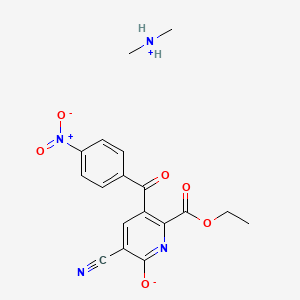
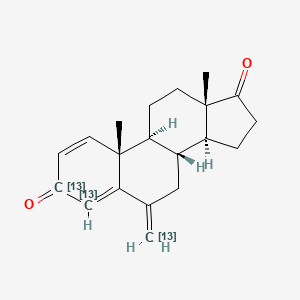
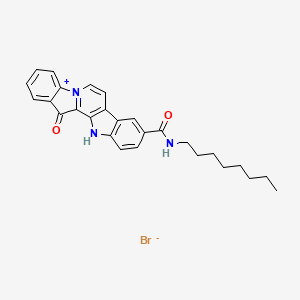
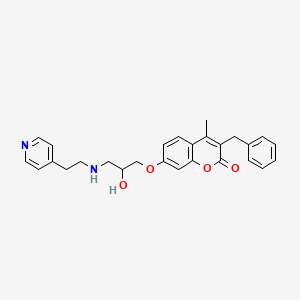

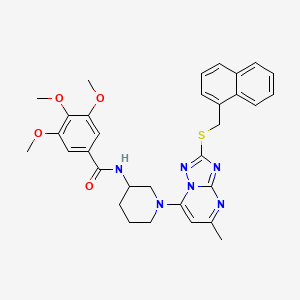



![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)

